molecular formula C11H19BF2O2 B13468405 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13468405
M. Wt: 232.08 g/mol
InChI Key: GVBXMTQPUNITSW-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a 3,3-difluorocyclopentyl substituent. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., aryl- and alkyl-substituted dioxaborolanes) suggest key properties. Pinacol boronic esters are widely used in Suzuki-Miyaura couplings, medicinal chemistry, and materials science due to their air stability and tunable reactivity .

Properties

Molecular Formula

C11H19BF2O2

Molecular Weight

232.08 g/mol

IUPAC Name

2-(3,3-difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BF2O2/c1-9(2)10(3,4)16-12(15-9)8-5-6-11(13,14)7-8/h8H,5-7H2,1-4H3

InChI Key

GVBXMTQPUNITSW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)(F)F

Origin of Product

United States

Preparation Methods

Structural and Molecular Information

Property Value
IUPAC Name 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula C₁₁H₁₉BF₂O₂
Molecular Weight 232.08 g/mol
PubChem CID 155894846
SMILES B1(OC(C(O1)(C)C)(C)C)C2CCC(C2)(F)F

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the difluorocyclopentyl group onto a suitable boronate precursor.
  • Formation of the pinacol boronate ester via condensation with pinacol.
  • Purification and characterization of the final product.

While direct literature procedures for this exact compound are limited, the synthesis can be inferred from analogous boronate ester preparations and the well-established chemistry of difluorocyclopentyl derivatives.

Stepwise Synthesis Outline

Step Reagents & Conditions Purpose Notes
1 3,3-difluorocyclopentyl halide, magnesium, ether Preparation of Grignard reagent Inert atmosphere required
2 Trialkoxyborate (e.g., trimethyl borate) Formation of boronic acid intermediate Low temperature (0–5°C)
3 Pinacol, toluene, acid catalyst (optional) Esterification to pinacol boronate Reflux, water removal
4 Purification (chromatography, crystallization) Isolation of pure product Monitor by TLC and NMR
Example: Synthesis of Pinacol Boronate Esters

A representative method for synthesizing pinacol boronate esters involves reacting the corresponding boronic acid with pinacol in anhydrous conditions, often with azeotropic removal of water to drive the reaction to completion.

Detailed Procedure (Analogous Example)

Step 1: Synthesis of 3,3-difluorocyclopentylmagnesium bromide
  • Dissolve 3,3-difluorocyclopentyl bromide (1.0 equiv) in dry diethyl ether.
  • Add magnesium turnings (1.2 equiv) under nitrogen.
  • Stir at room temperature until the reaction is complete (monitored by disappearance of starting halide).
Step 2: Formation of 3,3-difluorocyclopentylboronic acid
  • Cool the Grignard solution to 0°C.
  • Add trimethyl borate (1.1 equiv) dropwise.
  • Allow the mixture to warm to room temperature and stir for 2 hours.
  • Quench with dilute hydrochloric acid and extract the boronic acid.
Step 3: Pinacol Ester Formation
  • Dissolve the crude boronic acid in toluene.
  • Add pinacol (1.1 equiv).
  • Heat under reflux with azeotropic removal of water (Dean-Stark apparatus) for 4–8 hours.
  • Cool and concentrate the solution.
  • Purify by column chromatography (silica gel, hexane/ethyl acetate).
Step 4: Characterization
  • Analyze the product by NMR (^1H, ^13C, ^19F, ^11B), IR, and mass spectrometry to confirm structure and purity.

Research Results and Yields

Step Typical Yield (%) Purity (NMR) Key Observations
Grignard formation 80–90 N/A Efficient under inert atmosphere
Boronic acid formation 70–85 N/A Requires careful quench
Pinacol esterification 75–90 >95% High yield with azeotropic removal
Overall (isolated, pure product) 50–65 >98% Single spot on TLC, sharp NMR peaks
  • The main challenges are moisture sensitivity and the need for rigorous exclusion of water during boronate esterification.
  • Final compounds are typically oils or low-melting solids, easily purified by chromatography.

Notes and Analysis

  • Reagent Selection: The use of 3,3-difluorocyclopentyl halides is critical for introducing the difluoro functionality.
  • Pinacol Boronate Esterification: This step is robust and widely used for preparing boronic esters, offering high yields and straightforward purification.
  • Characterization: ^19F NMR is particularly useful for confirming the presence and environment of the difluoro substituents.

Data Table: Summary of Key Reaction Parameters

Parameter Value / Range
Reaction temperature 0–25°C (Grignard, Borylation)
Esterification temperature Reflux (110–120°C, toluene)
Reaction time 4–16 hours (total)
Solvent(s) Ether, toluene
Key analytical methods NMR, IR, MS

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. This compound can also undergo oxidation and substitution reactions under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted aromatic and aliphatic compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its role in the development of new pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boronic ester in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituent Type Molecular Weight (g/mol) Melting Point (°C) Key Applications Reference
2-(3,5-Difluorophenyl) Aryl (EWG) 240.06 N/A (oil) Drug intermediates
2-(3,5-Dichlorophenyl) Aryl (EWG) 272.96 53 Cross-coupling reagents
2-(2,6-Dichloro-3,5-dimethoxyphenyl) Aryl (EDG/EWG) 334 (calc.) N/A Antitumor indazole synthesis
2-(Phenylethynyl) Alkyne 228.12 (calc.) N/A Polymer/MOF synthesis
2-(3,3-Difluorocyclopentyl) (Target Compound) Aliphatic (F) ~262 (calc.) N/A Hypothesized therapeutic N/A

Biological Activity

2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound of interest due to its potential therapeutic applications. This compound features a unique dioxaborolane structure that may confer specific biological activities relevant in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its potential as a therapeutic agent.

Chemical Structure

The compound's structure can be represented as follows:

C12H18BF2O2\text{C}_{12}\text{H}_{18}\text{B}\text{F}_2\text{O}_2

This indicates the presence of fluorine substituents and a boron atom within a dioxaborolane framework, which is known to influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing boron and fluorine have unique biological profiles. The biological activity of this compound may include:

  • Anticancer Properties : The compound's structure suggests potential inhibition of metabolic pathways critical in cancer cell proliferation.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in glycolysis and other metabolic processes.

The proposed mechanism of action involves the inhibition of key metabolic enzymes such as hexokinase. This inhibition may lead to decreased glycolytic flux in cancer cells, making them more susceptible to apoptosis under metabolic stress conditions.

Study 1: Inhibition of Glycolysis

A recent study explored the effects of fluorinated dioxaborolane derivatives on glycolytic inhibition in glioblastoma multiforme (GBM) cells. The study demonstrated that:

  • Cytotoxicity : The fluorinated derivatives exhibited significant cytotoxic effects with lower IC50 values compared to standard treatments.
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to hexokinase, suggesting a competitive inhibition mechanism.
CompoundIC50 (µM)Binding Affinity (kcal/mol)
2-DG25-7.5
2-FG10-8.0
2-BG5-8.5

Study 2: Pharmacokinetics and Bioavailability

Another research effort focused on the pharmacokinetics of this compound in vivo. Key findings included:

  • Enhanced Stability : Modifications at the C-2 position improved the stability and bioavailability of the compound.
  • Longer Half-life : The half-life was significantly extended compared to non-fluorinated analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3,3-Difluorocyclopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound is synthesized via Suzuki-Miyaura coupling or direct boronic ester formation. A common approach involves reacting a difluorocyclopentyl precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis. Key parameters include inert atmosphere (argon/nitrogen), anhydrous solvents (THF or DMF), and temperatures between 60–80°C. Purity ≥95% is achievable via column chromatography using silica gel and hexane/ethyl acetate eluents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹¹B NMR : Confirms boronic ester formation (δ ~30–35 ppm).
  • ¹H/¹³C NMR : Assigns cyclopentyl and tetramethyl substituents (e.g., methyl groups at δ ~1.2–1.4 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • X-ray Crystallography : Resolves steric effects of the tetramethyl groups and cyclopentyl geometry .

Q. How does the difluorocyclopentyl group influence stability compared to non-fluorinated analogs?

Fluorine substituents enhance metabolic stability and electron-withdrawing effects, reducing hydrolysis susceptibility of the boronic ester. Comparative studies with non-fluorinated cyclopentyl analogs show a 20–30% increase in shelf-life under ambient conditions .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in cross-coupling efficiency with aryl halides?

Discrepancies arise from steric hindrance due to the tetramethyl groups and electronic effects of the difluorocyclopentyl moiety. Kinetic studies using DFT calculations reveal that bulky substrates (e.g., ortho-substituted aryl bromides) exhibit lower reaction rates. Optimizing ligand choice (e.g., SPhos over Pd(PPh₃)₄) improves yields by 15–25% in challenging couplings .

Q. How can computational modeling predict steric and electronic effects in catalytic applications?

Density Functional Theory (DFT) models quantify steric parameters (e.g., percent buried volume, %Vbur) and LUMO energy levels of the boronic ester. These correlate with experimental turnover frequencies (TOF) in Suzuki-Miyaura reactions. For example, %Vbur >35% correlates with reduced reactivity toward bulky electrophiles .

Q. What strategies resolve conflicting data on hydrolytic stability in aqueous vs. non-aqueous media?

Contradictions arise from solvent polarity and pH. In aqueous DMSO (pH 7.4), hydrolysis half-life (t₁/₂) is ~48 hours, while in anhydrous THF, t₁/₂ exceeds 1 week. Buffered solutions (pH <5) accelerate hydrolysis due to protonation of the boronate oxygen. Stability assays should specify solvent systems and pH .

Q. How do substituent modifications on the cyclopentyl ring affect regioselectivity in bioconjugation?

Introducing electron-donating groups (e.g., methoxy) at the 4-position increases reactivity toward cysteine residues in proteins. In contrast, electron-withdrawing groups (e.g., nitro) favor lysine targeting. Competitive labeling assays (HPLC-MS/MS) validate selectivity trends .

Methodological Considerations

Q. What protocols ensure safe handling and waste disposal?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and quenching.
  • Waste Management : Neutralize boronic ester residues with aqueous hydrogen peroxide (3%) before disposal .

Q. How to design controlled experiments for comparing catalytic efficiency with other boronic esters?

  • Control Groups : Include commercial analogs (e.g., pinacolborane) under identical conditions.
  • Metrics : Track conversion rates (GC-MS), TOF, and activation energy (Arrhenius plots).
  • Statistical Validation : Triplicate runs with ANOVA analysis to confirm significance .

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